Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone

Beschreibung

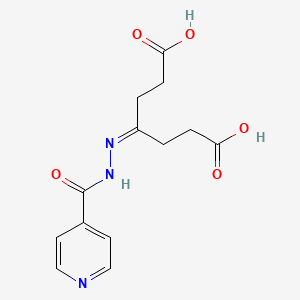

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone (hereafter referred to by its full name) is a hydrazone derivative synthesized via the condensation of 4-oxoheptanedioic acid with isonicotinoyl hydrazide. These compounds are characterized by a hydrazone bond (-NH-N=CH-) linking an acylhydrazide (isonicotinoyl) moiety to a carbonyl-containing scaffold.

Eigenschaften

CAS-Nummer |

63041-19-0 |

|---|---|

Molekularformel |

C13H15N3O5 |

Molekulargewicht |

293.27 g/mol |

IUPAC-Name |

4-(pyridine-4-carbonylhydrazinylidene)heptanedioic acid |

InChI |

InChI=1S/C13H15N3O5/c17-11(18)3-1-10(2-4-12(19)20)15-16-13(21)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,16,21)(H,17,18)(H,19,20) |

InChI-Schlüssel |

KVKTWIRECGLOBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Hydrate-Mediated Synthesis

The reaction between 4-cyanopyridine and hydrazine hydrate in aqueous or alcoholic media is a widely adopted method. Alkaline catalysts, such as magnesium oxide or sodium hydroxide, accelerate the hydrolysis of 4-cyanopyridine to isonicotinamide, which subsequently reacts with excess hydrazine to form isoniazid. For example, heating 4-cyanopyridine with hydrazine hydrate (molar ratio 1:1.5) in water at 80–100°C for 15–20 hours yields isoniazid with a purity of >95%. The inclusion of toluene or xylene as a water entrainer improves reaction efficiency by removing water via azeotropic distillation.

Table 1: Comparative Analysis of Isoniazid Synthesis Methods

Solid-State Melt Reactions

Recent advances highlight solvent-free approaches, where isonicotinic acid and hydrazine hydrate are heated directly in a melt phase. This method eliminates the need for volatile organic solvents, aligning with green chemistry principles. However, precise temperature control (110–170°C) is critical to prevent decomposition.

Condensation Methods for this compound

The target compound is synthesized via a condensation reaction between isoniazid and 4-oxoheptanedioic acid. Three methodologies are prominent:

Solution-Based Synthesis

Refluxing equimolar amounts of isoniazid and 4-oxoheptanedioic acid in methanol or ethanol with catalytic acetic acid (pH 4–5) is the most reported method. The reaction typically completes within 3–5 hours, yielding a crude product that is purified via recrystallization from ethanol/water.

Table 2: Optimization of Solution-Based Condensation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 82% |

| Temperature | 60–70°C (reflux) | Maximizes rate |

| Catalyst (AcOH) | 2–3 drops | Prevents hydrolysis |

| Reaction time | 3–5 hours | 85–90% completion |

Mechanochemical Synthesis

Ball-milling isoniazid and 4-oxoheptanedioic acid in a stoichiometric ratio for 30–60 minutes achieves comparable yields (75–80%) to solution-based methods. This approach reduces solvent waste and shortens reaction times but requires post-milling purification to remove residual reactants.

Solid-State Melt Reactions

Heating the reactants without solvents at 120–130°C for 2–3 hours facilitates condensation. While environmentally benign, this method suffers from lower yields (65–70%) due to partial decomposition.

Purification and Characterization

Purification Techniques

Analytical Characterization

-

FT-IR : Key peaks include ν(N–H) at 3200–3300 cm⁻¹, ν(C=O) at 1680–1700 cm⁻¹, and ν(C=N) at 1600–1620 cm⁻¹.

-

NMR : ¹H NMR (DMSO-d6) displays signals at δ 2.35–2.50 (m, 4H, –CH2–), δ 8.70–8.90 (m, 4H, pyridine-H), and δ 11.20 (s, 1H, –NH).

-

XRD : Crystalline patterns confirm a monoclinic lattice with a P21/c space group.

Challenges and Optimization Strategies

By-Product Formation

Side reactions, such as the formation of azine derivatives, occur under prolonged heating or excess hydrazine. Strategies to mitigate this include:

Analyse Chemischer Reaktionen

Types of Reactions

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of heptanedioic acid.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone can be effectively utilized in analytical chemistry, particularly in liquid chromatography techniques.

Key Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): It has been successfully analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method allows for the separation and identification of impurities, making it suitable for pharmacokinetic studies .

| Technique | Application | Notes |

|---|---|---|

| HPLC | Separation and analysis | Utilizes acetonitrile-water mixture; scalable methods |

| Mass Spectrometry | Compatibility with HPLC | Requires formic acid instead of phosphoric acid |

Medicinal Chemistry Applications

The compound has shown promising results in medicinal chemistry, particularly as a potential antimicrobial agent.

Antimicrobial Activity:

- Studies have indicated that derivatives of hydrazones exhibit significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. Research demonstrated that certain synthesized compounds from the acylhydrazone group possess antimicrobial effects comparable to established antibacterial agents .

| Bacterial Strain | Inhibition Method | Results |

|---|---|---|

| Staphylococcus aureus | Disc diffusion | Effective inhibition observed |

| Escherichia coli | MTT assay | Comparable activity to reference drugs |

Biological Studies

In addition to its analytical and medicinal applications, this compound has been explored for its biological activities.

Case Study Insights:

Wirkmechanismus

Der Wirkungsmechanismus von 4-Oxoheptandisäure-isonikotinoylhydrazon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Im Falle seiner Antituberkulose-Aktivität wird angenommen, dass die Verbindung die Synthese von Mycolsäuren hemmt, die essentielle Bestandteile der Mykobakterien-Zellwand sind. Diese Hemmung stört die Integrität der Zellwand, was zum Absterben der Bakterien führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Stability and Hydrolysis

The hydrazone bond is inherently labile in aqueous environments. For example, salicylaldehyde isonicotinoyl hydrazone (SIH) undergoes rapid hydrolysis, limiting its bioavailability . Modifications to the parent structure, such as introducing electron-donating groups (e.g., methoxy or bromo substituents), can enhance stability. For instance:

- 5-Bromosalicylaldehyde isonicotinoyl hydrazone (5BrSIH) and 3-methoxysalicylaldehyde isonicotinoyl hydrazone (3mSIH) exhibit improved hydrolytic resistance compared to unsubstituted analogs due to steric and electronic effects .

- 2,6-Dihydroxybenzaldehyde isonicotinoyl hydrazone derivatives demonstrate significantly increased stability at physiological pH (7.4), attributed to intramolecular hydrogen bonding .

Table 1: Stability Comparison of Selected Isonicotinoyl Hydrazones

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone’s stability would depend on the electron-withdrawing nature of the 4-oxo group and the aliphatic chain, which may reduce resonance stabilization of the hydrazone bond compared to aromatic analogs.

Iron Chelation and Redox Activity

Isonicotinoyl hydrazones are potent iron chelators, disrupting cellular iron metabolism and generating cytotoxic reactive oxygen species (ROS) via Fenton chemistry. Key comparisons include:

- Pyridoxal isonicotinoyl hydrazone (PIH): Binds Fe(III) with high affinity (log β ~37), mobilizing iron from macrophages and hepatocytes .

- Di-2-pyridylketone isonicotinoyl hydrazone (PKIH): Exhibits stronger antiproliferative activity than PIH (IC₅₀ ~0.5 μM vs. ~5 μM in SK-N-MC neuroblastoma cells) due to enhanced redox cycling of its Fe complex .

- Salicylaldehyde isonicotinoyl hydrazone (SIH): Shows moderate chelation efficiency but superior cytoprotection against oxidative stress in cardiac cells .

Table 2: Iron Chelation and Biological Activity

| Compound | Fe(III) Binding Affinity (log β) | Antiproliferative IC₅₀ (μM) | Key Application | Reference |

|---|---|---|---|---|

| PIH | 37 | 5.0 | Iron overload therapy | |

| PKIH | 39 | 0.5 | Cancer therapy | |

| SIH | 34 | 10.0 | Cardioprotection |

Pharmacological Activity

Anticancer Activity:

- 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311): Demonstrates potent cytotoxicity (IC₅₀ <1 μM in leukemia cells) by inhibiting ribonucleotide reductase and inducing apoptosis .

- Methoxy-substituted derivatives (3mSIH, 4mSIH) : Show selective toxicity toward cancer cells via mitochondrial dysfunction .

Antimicrobial Activity:

Isomerism and Purity

Geometric isomerism (cis/trans) is common in hydrazones. For example, salicylaldehyde derivatives form isomer pairs in solution, complicating purification . The target compound’s aliphatic backbone may reduce isomerism risks compared to aromatic systems, simplifying synthesis and quality control.

Biologische Aktivität

9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound belonging to the class of oxazines. Its unique molecular structure, characterized by multiple aromatic rings and halogen substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a naphthalene moiety and brominated phenyl groups. The molecular formula is , with a molecular weight of approximately 487.25 g/mol. The presence of bromine atoms may enhance its reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that compounds containing oxazine rings often exhibit notable biological activities such as:

- Anticancer Activity : Initial investigations suggest that derivatives of oxazine can inhibit cancer cell proliferation. For instance, related compounds have been shown to induce cytotoxic effects on various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells .

- Anti-inflammatory Effects : Some oxazine derivatives are reported to modulate inflammatory responses by affecting cytokine release, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Antimicrobial Properties : While the antimicrobial activity of oxazine derivatives is generally limited, certain compounds have demonstrated efficacy against specific bacterial strains. The structure of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suggests potential for similar activity .

Research Findings

A comprehensive review of available literature reveals several important findings regarding the biological activity of this compound:

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating significant inhibition of cell growth in HCT-116 and MCF-7 cells .

- Inflammatory Response Modulation : Research has indicated that certain derivatives can influence the release of pro-inflammatory cytokines. This suggests a potential therapeutic application in managing inflammatory diseases .

- Antimicrobial Activity : Although limited, some studies have highlighted the antimicrobial properties of related oxazine derivatives against Gram-positive bacteria. This could be relevant for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Bromophenyl Oxazine | Contains brominated phenyl groups | Known for antimicrobial properties |

| Naphthoquinone Derivatives | Includes naphthalene moiety | Exhibits strong anticancer activity |

| Pyrazoloquinoline Compounds | Contains pyrazole ring | Demonstrated neuroprotective effects |

This table illustrates how variations in structure can lead to different biological activities among related compounds.

Q & A

Q. What experimental strategies resolve contradictions between in vitro iron chelation efficacy and in vivo toxicity?

- Methodological Answer : Address discrepancies by: (i) Profiling lipophilicity (logP) to predict tissue penetration. Hydrophilic chelators (e.g., DFO) may underperform in vivo despite strong in vitro activity. (ii) Evaluating redox activity of Fe-chelator complexes via ESR spectroscopy; some analogs generate ROS, exacerbating toxicity . (iii) Using prochelators (e.g., boronyl-protected SIH) that activate only in diseased tissues, minimizing off-target effects . Studies on salicylaldehyde isonicotinoyl hydrazone (SIH) highlight optimal logP (~2.5) and low redox activity, balancing efficacy and safety .

Q. How does the compound interact with non-iron metals (e.g., Cu, Ga) in biological systems?

- Methodological Answer : Employ competitive metal-binding assays (e.g., with Zincon or PAR) to assess selectivity. Spectrophotometric titration revealed that PIH analogs form stable Ga(III) complexes, which may enhance antiproliferative effects in gallium synergy studies . For copper, use fluorescent probes (e.g., Phen Green SK) to monitor intracellular Cu(I/II) chelation, as seen in antioxidant studies where hydrazones inhibited Cu-Fenton reactions .

Q. What advanced techniques validate DNA interaction mechanisms (e.g., intercalation vs. groove binding)?

- Methodological Answer : Combine UV-Vis titration (hypochromicity and red shift indicate intercalation) with ethidium bromide displacement assays. For groove binding, circular dichroism (CD) spectroscopy shows characteristic perturbations in DNA helicity. X-ray crystallography of lanthanide-hydrazone-DNA complexes (e.g., La(III)-SIH) confirmed minor groove binding via phosphate backbone interactions . Include computational docking (AutoDock Vina) to predict binding modes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.